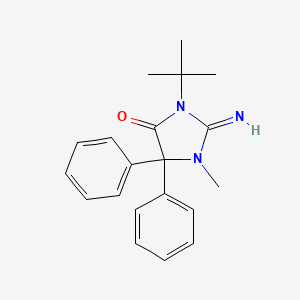![molecular formula C12H8N2O B13948608 Benzo[c]-1,5-naphthyridine, 5-oxide CAS No. 61564-11-2](/img/structure/B13948608.png)
Benzo[c]-1,5-naphthyridine, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]-1,5-naphthyridine, 5-oxide is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]-1,5-naphthyridine, 5-oxide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the naphthyridine core, which is then oxidized to introduce the oxide group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and oxidation steps, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]-1,5-naphthyridine, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxylated or aminated products .
Scientific Research Applications
Benzo[c]-1,5-naphthyridine, 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism by which Benzo[c]-1,5-naphthyridine, 5-oxide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential and hypoxia inhibition properties.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer effects.
Phenazines: Exhibit a wide range of biological activities, such as antimicrobial and antitumor properties.
Uniqueness
Benzo[c]-1,5-naphthyridine, 5-oxide stands out due to its unique fused ring structure and the presence of the oxide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61564-11-2 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-oxidobenzo[c][1,5]naphthyridin-5-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-9-4-1-2-5-10(9)12-11(14)6-3-7-13-12/h1-8H |
InChI Key |
SZINGAHZKIRHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=C2N=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



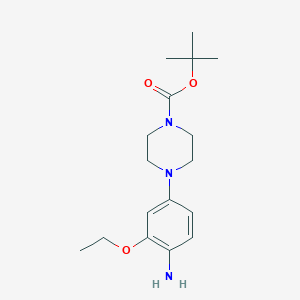

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

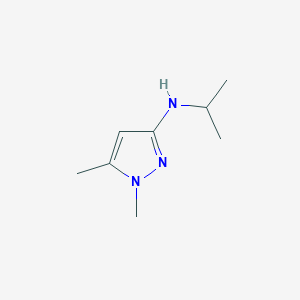

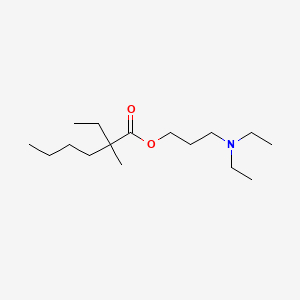
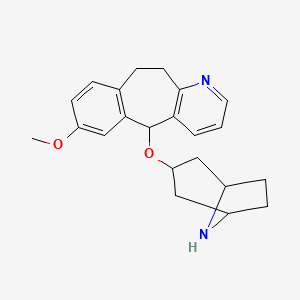

![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)


